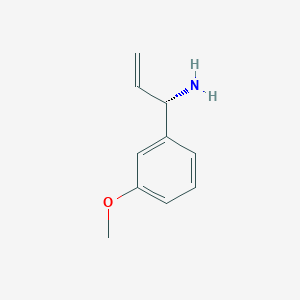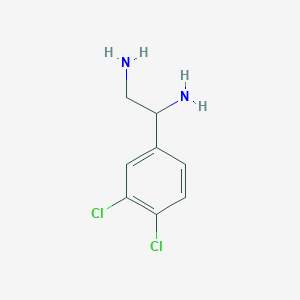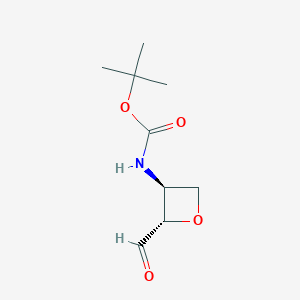![molecular formula C10H10ClN3 B13050599 6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050599.png)
6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a chlorine atom at the 6th position and a cyclobutyl group at the 2nd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another approach involves the use of acid-catalyzed cyclization of hydrazinyl derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less documented.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles such as amines or thiols can be used.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Solvents: Organic solvents like dichloromethane or ethanol are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Biological Studies: The compound is used in studies related to enzyme inhibition and cellular signaling pathways.
Material Science: It serves as a building block for the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with molecular targets such as kinases. It can inhibit the activity of enzymes like c-Met and VEGFR-2, which are involved in cellular proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their function and thereby exerting its biological effects.
Comparison with Similar Compounds
6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine can be compared with other triazolopyridine derivatives:
6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazine: This compound has a similar structure but differs in the position of the triazole ring fusion.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another related compound with a thiadiazine ring fused to the triazole ring, showing different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H10ClN3 |
|---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
6-chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H10ClN3/c11-8-4-5-9-12-10(7-2-1-3-7)13-14(9)6-8/h4-7H,1-3H2 |
InChI Key |
GMUNPTYCIMFWBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL](/img/structure/B13050553.png)








